Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-carboxylate
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Overview
Description
Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the p-Tolyloxy Group: The p-tolyloxy group can be introduced through a nucleophilic aromatic substitution reaction, where a p-tolyloxy halide reacts with the indole derivative in the presence of a base.
Acetylation: The acetyl group can be introduced through an acetylation reaction, where the indole derivative reacts with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound may have potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-carboxylate depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved can vary and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-2-carboxylate: Similar structure but with the carboxylate group at a different position.
Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-butyrate: Similar structure but with a butyrate group instead of a carboxylate group.
Uniqueness
Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 1-[2-(4-methylphenoxy)acetyl]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-13-7-9-14(10-8-13)24-12-18(21)20-11-16(19(22)23-2)15-5-3-4-6-17(15)20/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIQAPLZBWSKSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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